Acetamide, N-[2-(1-methylethyl)phenyl]-
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Description
Acetamide, N-[2-(1-methylethyl)phenyl]-, is an organic compound used for a variety of purposes in the chemical industry. It is a white crystalline solid that is soluble in water and other polar solvents. Acetamide is used as a reagent in synthetic organic chemistry, and it is also used as a starting material for the synthesis of other compounds. Acetamide has a wide range of applications in the pharmaceutical and agricultural industries, as well as in the production of polymers and other materials.
Mechanism of Action
Target of Action
The primary targets of Acetamide, N-[2-(1-methylethyl)phenyl]- are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Acetamide, N-[2-(1-methylethyl)phenyl]- . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound.
properties
IUPAC Name |
N-(2-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-6-4-5-7-11(10)12-9(3)13/h4-8H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQJQDKJOVFRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876501 |
Source
|
Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19246-04-9 |
Source
|
Record name | ACETAMIDE, N-[2-(1-METHYLETHYL)PHENYL]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60876501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The study highlights the cytotoxic activity of certain isatin derivatives. How does the position of substituents on the phenyl ring influence this activity?
A1: The research by [] demonstrates that the position of substituents on the N-phenyl ring significantly impacts the cytotoxic activity of these isatin derivatives. Specifically, they found that ortho substitutions on the phenyl ring resulted in greater cytotoxic activity compared to meta or para substitutions. This suggests that the spatial orientation of the substituent plays a crucial role in the interaction of these compounds with their biological targets, ultimately influencing their efficacy. []
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